molecular formula C13H18OS B13639954 2-((2,4-Dimethylphenyl)thio)pentan-3-one

2-((2,4-Dimethylphenyl)thio)pentan-3-one

Cat. No.: B13639954
M. Wt: 222.35 g/mol
InChI Key: DMYOORZJEUJPHW-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylphenyl)thio)pentan-3-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentanone, characterized by the presence of a 2,4-dimethylphenyl group attached to a sulfur atom, which is further connected to a pentan-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)thio)pentan-3-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable pentanone derivative under controlled conditions. One common method involves the use of a palladium catalyst and a phosphine ligand to facilitate the coupling reaction . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and cost-effective reagents is emphasized to achieve high purity levels and yields . The process is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)thio)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-((2,4-Dimethylphenyl)thio)pentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylphenyl)thio)pentan-3-one involves its interaction with specific molecular targets. The sulfur atom in the thioether group can form bonds with metal ions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiophenol: A precursor in the synthesis of 2-((2,4-Dimethylphenyl)thio)pentan-3-one.

    2,4-Dimethyl-3-pentanone: A structurally related compound with different chemical properties.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylpentan-3-one

InChI

InChI=1S/C13H18OS/c1-5-12(14)11(4)15-13-7-6-9(2)8-10(13)3/h6-8,11H,5H2,1-4H3

InChI Key

DMYOORZJEUJPHW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=C(C=C(C=C1)C)C

Origin of Product

United States

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